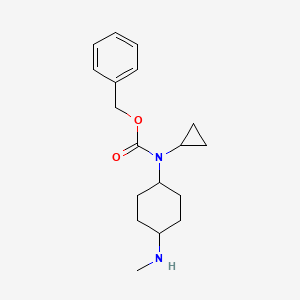

Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl N-cyclopropyl-N-[4-(methylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-19-15-7-9-16(10-8-15)20(17-11-12-17)18(21)22-13-14-5-3-2-4-6-14/h2-6,15-17,19H,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVFIVBMNRYTNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901135770 | |

| Record name | Carbamic acid, N-cyclopropyl-N-[4-(methylamino)cyclohexyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901135770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353944-52-1 | |

| Record name | Carbamic acid, N-cyclopropyl-N-[4-(methylamino)cyclohexyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353944-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-cyclopropyl-N-[4-(methylamino)cyclohexyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901135770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester (C18H26N2O2) is a complex organic compound with potential pharmacological applications. Its unique structural features, including a cyclopropyl group and a carbamic acid structure, make it a candidate for various biological activities, particularly as an orexin receptor antagonist. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Structural Characteristics

The compound consists of:

- Cyclopropyl group : A three-membered carbon ring that contributes to the compound's rigidity and unique interactions with biological targets.

- 4-Methylamino-cyclohexyl moiety : This feature is crucial for its binding affinity to receptors.

- Carbamic acid functional group : Known for its role in drug design and medicinal chemistry.

This compound primarily acts as an orexin receptor antagonist . Orexin receptors are involved in regulating wakefulness and appetite. By inhibiting these receptors, the compound may influence:

- Sleep-wake cycles : Potentially aiding in the treatment of insomnia.

- Appetite regulation : Implications for obesity management through modulation of orexin signaling pathways.

Biological Activity and Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant biological activities. The following table summarizes some relevant compounds and their biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C18H26N2O2 | Potential orexin receptor antagonist |

| Cyclobutyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester | C18H26N2O2 | Similar pharmacological properties |

| Benzhydryl carbamate derivatives | Varies | Diverse pharmacological profiles |

Case Studies

- Orexin Receptor Antagonism : Studies have demonstrated that this compound effectively binds to orexin receptors, leading to decreased orexin signaling. This has been linked to improved sleep quality in animal models.

- Appetite Regulation : In preclinical trials, administration of the compound resulted in reduced food intake and body weight gain in rodent models, indicating its potential use in obesity treatment by modulating appetite through orexin pathway inhibition.

- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics, which are essential for its efficacy as a therapeutic agent.

Comparison with Similar Compounds

Key Compounds:

{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester () Substituents: Isopropyl and 2-amino-ethyl groups. Molecular Weight: 333.5 g/mol. Purity: ≥95%.

{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester () Substituents: Cyclopropyl and 2-hydroxy-ethyl groups. Molecular Weight: 332.44 g/mol. Predicted Properties: Boiling point 520.3°C, density 1.17 g/cm³. Relevance: The hydroxy-ethyl group increases hydrophilicity, which could influence solubility and metabolic stability relative to the methylamino variant .

{4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester () Substituents: Chloroacetyl and isopropyl groups. Molecular Weight: Not explicitly stated, but estimated ~380 g/mol (based on C₁₉H₂₆ClN₂O₃). Relevance: The chloroacetyl group introduces electrophilicity, likely enhancing reactivity as a synthetic intermediate .

Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester () Substituents: Isopropyl and tert-butyl ester.

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Parameters

Key Observations:

- Lipophilicity : The benzyl ester in the target compound and its analogues confers moderate lipophilicity, facilitating membrane permeability. However, hydrophilic substituents (e.g., hydroxy-ethyl in ) reduce this property.

- Reactivity : Chloroacetyl-substituted derivatives (e.g., ) exhibit higher electrophilicity, making them suitable for nucleophilic substitution reactions.

- Stability : The tert-butyl ester in may offer better stability under acidic conditions compared to benzyl esters.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Introduction of the cyclopropyl group via [2+1] cycloaddition or alkylation of a cyclohexene precursor.

- Step 2 : Functionalization of the cyclohexyl ring with a methylamino group using reductive amination (e.g., NaBHCN) .

- Step 3 : Formation of the carbamate moiety via reaction of the amine with benzyl chloroformate in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

- Key Considerations : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C to prevent side reactions), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield optimization requires monitoring by TLC or HPLC .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm cyclopropyl protons (δ 0.5–1.5 ppm) and carbamate carbonyl (δ 150–155 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- Chiral HPLC or Circular Dichroism (CD) : Critical for resolving enantiomers, as stereochemistry (e.g., R/S configuration at the cyclohexyl group) impacts biological target binding .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against acetylcholinesterase or monoamine oxidases (MAOs) using spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase activity) .

- Cell Viability Assays : Use SH-SY5Y neuronal cells to assess neuroprotective effects or cytotoxicity via MTT assay .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands for GABA or NMDA receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace benzyl ester with phenyl or allyl esters to alter hydrolysis rates) .

- Bioisosteric Replacement : Substitute the cyclopropyl group with spiropentane or bicyclo[1.1.1]pentane to assess steric and electronic effects .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like neurotransmitter receptors. Validate with mutagenesis studies .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Hydrolysis Kinetics : Conduct pH-dependent stability studies (pH 1–10) using UV-Vis or HPLC to quantify carbamate degradation. The benzyl ester hydrolyzes faster in alkaline conditions, releasing active metabolites (e.g., free amines) .

- Metabolite Identification : Use LC-MS/MS to track hydrolysis products and correlate with bioactivity shifts .

- Buffer Optimization : Add stabilizers (e.g., ascorbic acid for oxidative conditions) or use lyophilization for long-term storage .

Q. How does enantiomeric purity influence target selectivity and metabolic pathways?

- Methodological Answer :

- Enantiomer-Specific Assays : Test R and S enantiomers separately in receptor binding assays (e.g., serotonin transporters show >10-fold selectivity for one enantiomer) .

- Pharmacokinetic Profiling : Compare plasma half-life and metabolite profiles of enantiomers using chiral LC-MS in rodent models .

- CYP450 Metabolism Studies : Incubate with human liver microsomes to identify cytochrome P450 isoforms responsible for enantiomer-specific oxidation .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?

- Methodological Answer :

- Bioavailability Studies : Measure plasma concentrations via LC-MS to assess absorption differences. Poor in vivo activity may stem from low BBB penetration .

- Metabolite Profiling : Identify active metabolites (e.g., free amines from carbamate hydrolysis) that may contribute to in vivo effects .

- Dose-Response Refinement : Adjust dosing regimens based on PK/PD modeling to align in vitro IC values with effective plasma levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.